2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzoyl group: This step may involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Attachment of the acetamide moiety: This can be done through amide bond formation using acetic anhydride or other acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methoxyphenyl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine derivatives: These compounds share the naphthyridine core structure and may exhibit similar biological activities.
Benzoyl-substituted compounds: Compounds with benzoyl groups may have comparable chemical reactivity and applications.
Acetamide derivatives: These compounds contain the acetamide functional group and may have similar pharmacological properties.
Uniqueness
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-12-13-18-24(31)19(23(30)17-8-4-3-5-9-17)14-28(25(18)26-16)15-22(29)27-20-10-6-7-11-21(20)32-2/h3-14H,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKMFPNLSQEIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3OC)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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